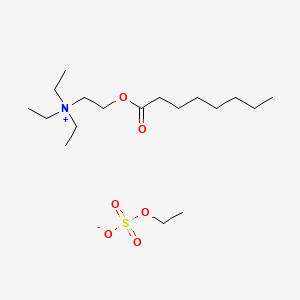![molecular formula C21H15Br2Cl B12675753 (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 97338-01-7](/img/structure/B12675753.png)
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multiple steps, including halogenation and coupling reactions. One common method involves the following steps:
Coupling Reaction: The formation of the propenyl linkage between the bromophenyl and biphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., OH⁻, NH₂⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated biphenyl derivatives, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine
In medicine, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl may have potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its halogenated structure makes it useful in the synthesis of flame retardants and other industrial products.
Wirkmechanismus
The mechanism of action of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity. The propenyl linkage may also play a role in its biological activity by affecting its conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-4’-chloro-1,1’-biphenyl: Lacks the propenyl linkage.
4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-1,1’-biphenyl: Lacks the chlorine atom.
4-chloro-4’-bromo-1,1’-biphenyl: Lacks the propenyl linkage and has a different halogen arrangement.
Uniqueness
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is unique due to its specific combination of bromine, chlorine, and propenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
97338-01-7 |
|---|---|
Molekularformel |
C21H15Br2Cl |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1-bromo-4-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13- |
InChI-Schlüssel |
VWVOZAJMMXTKPT-BKUYFWCQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


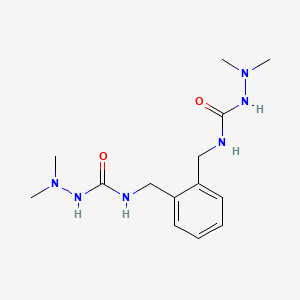
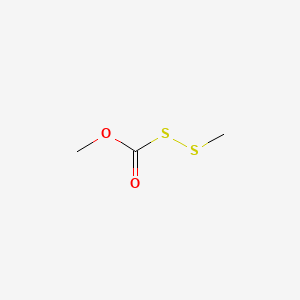
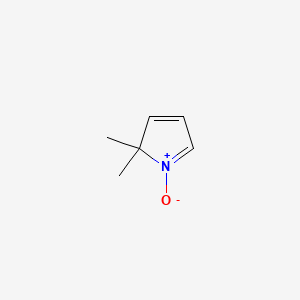

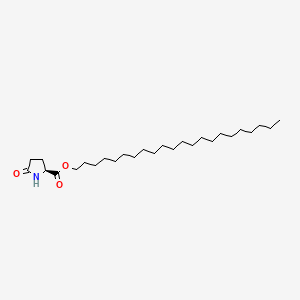

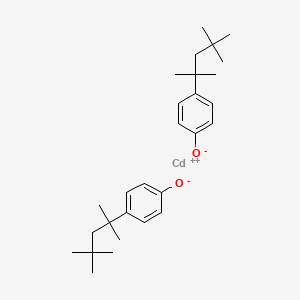

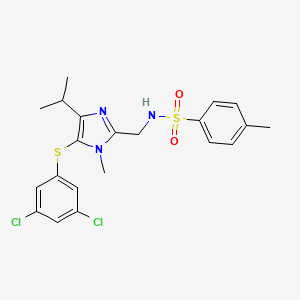
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
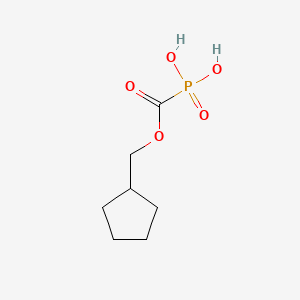
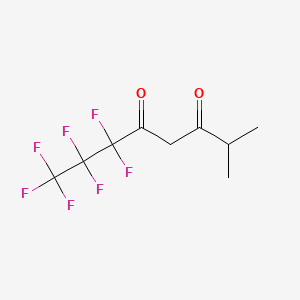
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
